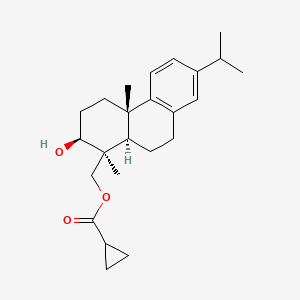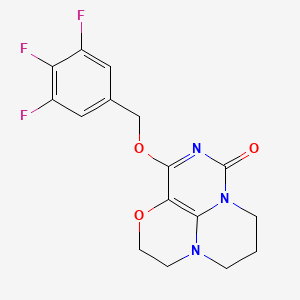![molecular formula C9H10BrFN2O5 B12391546 5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog. It is structurally related to thymidine and is commonly used in scientific research, particularly in the study of DNA synthesis and cell proliferation. This compound is known for its ability to incorporate into DNA, making it a valuable tool in various biological and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of cytidine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxyl groups in the compound can undergo oxidation to form ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding uracil derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or water.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and uracil derivatives .
Scientific Research Applications
5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:
DNA Synthesis Studies: It is used as a marker to study DNA synthesis and replication.
Cell Proliferation Assays: The compound is used to label proliferating cells, allowing researchers to track cell division and growth.
Cancer Research: It is used to study the effects of various treatments on cancer cell proliferation.
Radiation Sensitization: The compound is used to sensitize cancer cells to radiation therapy, enhancing the effectiveness of the treatment.
Mechanism of Action
The mechanism of action of 5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can interfere with DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2’-deoxyuridine (BrdU): A thymidine analog used for similar applications in DNA synthesis and cell proliferation studies.
5-iodo-2’-deoxyuridine (IdU): Another thymidine analog used in similar research applications.
5-fluoro-2’-deoxyuridine (FdU): A fluorinated analog used in cancer research and chemotherapy.
Uniqueness
5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural modifications, which enhance its ability to incorporate into DNA and its effectiveness in various research applications. Its combination of bromine and fluorine atoms provides distinct chemical properties that differentiate it from other nucleoside analogs .
Properties
Molecular Formula |
C9H10BrFN2O5 |
|---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5?,6+,8-/m1/s1 |
InChI Key |
WFOXFPXBLFRFHB-TZLAVLDLSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)F)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
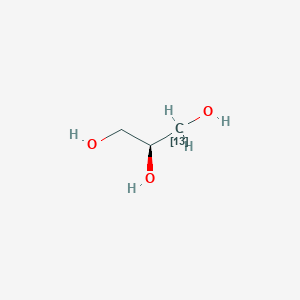
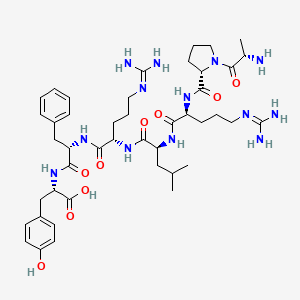

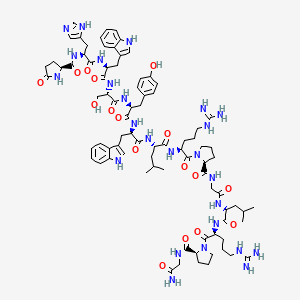

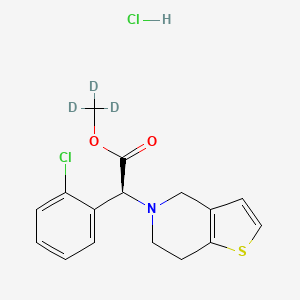
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
